(4-chlorophenyl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-chlorophenyl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 4-chlorobenzoyl group, a methyl group, and a trifluoromethyl group attached to the pyrazole ring
Preparation Methods
The synthesis of (4-chlorophenyl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzoyl chloride with 5-methyl-3-(trifluoromethyl)-1H-pyrazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
(4-chlorophenyl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-chlorobenzoyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4-chlorophenyl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for drug development.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of (4-chlorophenyl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. This binding can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
(4-chlorophenyl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone can be compared with other similar compounds, such as:
1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid: This compound has a similar 4-chlorobenzoyl group but differs in the core structure and functional groups.
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-[(1S)-1-(hydroxymethyl)propyl]acetamide: This compound also contains a 4-chlorobenzoyl group but has additional functional groups that confer different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its trifluoromethyl group, in particular, imparts unique chemical properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C12H8ClF3N2O |
---|---|
Molecular Weight |
288.65 g/mol |
IUPAC Name |
(4-chlorophenyl)-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methanone |
InChI |
InChI=1S/C12H8ClF3N2O/c1-7-6-10(12(14,15)16)17-18(7)11(19)8-2-4-9(13)5-3-8/h2-6H,1H3 |
InChI Key |
HNGCBKHDWPUECA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(C=C2)Cl)C(F)(F)F |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.